molecular formula C14H13ClFN3O B4692389 N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea

N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea

Cat. No. B4692389
M. Wt: 293.72 g/mol
InChI Key: NGPCFLIOEPPFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea, also known as CFPU, is a chemical compound that has been widely studied for its potential therapeutic applications. CFPU belongs to the class of urea derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea is not fully understood. However, it has been suggested that N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea exerts its therapeutic effects by inhibiting the activity of enzymes involved in various cellular processes. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been shown to inhibit the growth of fungi and bacteria. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been shown to decrease the levels of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea also has a short half-life, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea research. One potential direction is to further investigate its potential use as an anti-inflammatory agent. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has shown promising results in preclinical studies, and further research could lead to the development of new anti-inflammatory drugs. Another potential direction is to investigate its potential use as a treatment for Alzheimer's disease. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has shown to improve cognitive function in animal models, and further research could lead to the development of new treatments for Alzheimer's disease. Additionally, further research could investigate the potential use of N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea as a treatment for other diseases, such as fungal and bacterial infections.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. N-(3-chloro-4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O/c1-9(13-4-2-3-7-17-13)18-14(20)19-10-5-6-12(16)11(15)8-10/h2-9H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPCFLIOEPPFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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